[2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine
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Overview
Description
[2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a 4-methoxyphenylamino group and a dimethylaminoethyl side chain. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-methoxyaniline with a pteridine derivative, followed by the introduction of the dimethylaminoethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro groups to amines, enhancing the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Chemistry
In chemistry, [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on these proteins, modulating their activity and influencing cellular pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, [2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine stands out due to its pteridine core, which imparts unique electronic and steric properties. This makes it more versatile in chemical reactions and enhances its potential for various applications in research and industry.
Properties
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-24(2)11-10-20-17-22-15-14(18-8-9-19-15)16(23-17)21-12-4-6-13(25-3)7-5-12/h4-9H,10-11H2,1-3H3,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPGWMPNFZJTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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